molecular formula C18H19F3N2O2 B1460864 4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol CAS No. 681482-74-6

4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol

Cat. No.: B1460864
CAS No.: 681482-74-6
M. Wt: 352.4 g/mol
InChI Key: GBUOCYNHMAJPHP-UHFFFAOYSA-N
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Description

4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol is a chemical compound with the molecular formula C18H19F3N2O2. It is known for its unique structure, which includes a trifluoromethoxybenzyl group attached to a piperazine ring, further connected to a phenol group. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethoxy)benzyl bromide. This intermediate is then reacted with piperazine to form 4-(4-(trifluoromethoxy)benzyl)piperazine. Finally, this compound is coupled with phenol under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the benzyl moiety .

Scientific Research Applications

4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzyl bromide
  • 4-(Trifluoromethoxy)benzyl chloride
  • 4-(Trifluoromethoxy)benzyl alcohol

Uniqueness

4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol is unique due to its combination of a trifluoromethoxybenzyl group with a piperazine ring and a phenol group. This structure imparts distinct chemical properties, such as enhanced stability and specific binding affinities, making it valuable in various research applications.

Properties

IUPAC Name

4-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c19-18(20,21)25-17-7-1-14(2-8-17)13-22-9-11-23(12-10-22)15-3-5-16(24)6-4-15/h1-8,24H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUOCYNHMAJPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(4-hydroxyphenyl)piperazine (3 g, 16.8 mmol) and 4-trifluoromethoxy benzaldehyde (3.36 g, 17.7 mmol) were dissolved in methanol (60 ml) and methylene chloride (15 ml). Sodium cyanoborohydride (1.59 g, 25.3 mmol) and-acetic acid (1.6 ml) were added to this solution while cooling in an ice-bath, and the mixture was stirred for 2 hours. Saturated sodium hydrogencarbonate aqueous solution and methylene chloride were added to the reaction mixture, which was extracted with methylene chloride. The extract was washed with brine, dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (methylene chloride/methanol=100/1) to afford 4-[4-(4-trifluoromethoxybenzyl)piperazin-1-yl]phenol (3.36 g, yield 57%) as a colorless crystalline powder.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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